N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS No.: 2034467-72-4
Cat. No.: VC11809879
Molecular Formula: C13H16N2O4S
Molecular Weight: 296.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034467-72-4 |
|---|---|
| Molecular Formula | C13H16N2O4S |
| Molecular Weight | 296.34 g/mol |
| IUPAC Name | N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O4S/c1-9-7-10(15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17) |
| Standard InChI Key | SMEYDWOPUOTQGY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC(C2=CC=CS2)OCCO |
| Canonical SMILES | CC1=CC(=NO1)C(=O)NCC(C2=CC=CS2)OCCO |
Introduction
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a carboxamide group, and a thiophene moiety. The presence of a hydroxyethoxy group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry. This compound is part of a broader class of molecules that often exhibit significant biological activities due to their structural features.
Biological Activities and Applications
Compounds with similar structures to N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide often exhibit significant biological activities, including antimicrobial and anticancer properties. The interactions with biological targets are believed to involve hydrogen bonding and π-stacking due to the aromatic nature of the thiophene and oxazole rings.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(thiophen-2-ylmethyl)acetamide | Thiophene and amide groups | Antimicrobial |
| 5-methylthiazole-2-carboxylic acid | Thiazole ring with carboxylic acid | Antibacterial |
| N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | Similar oxazole and thiophene structure | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume